![molecular formula C15H22N2O2 B5550930 N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

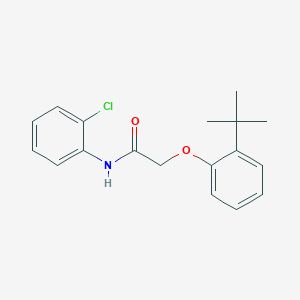

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and related compounds involves several steps, starting from basic amino acids or their derivatives. One approach involves the substitution at the 4'-N'-benzylamide site, where electron-withdrawing groups retained activity, and electron-donating groups led to a loss of activity. This strategy was used to improve the anticonvulsant activities of related compounds, demonstrating the sensitivity of the anticonvulsant activity to substituents at this site (King et al., 2011).

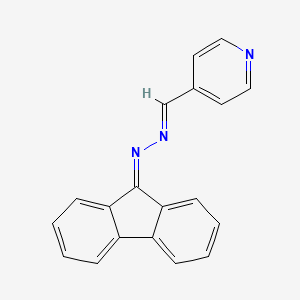

Molecular Structure Analysis

The molecular structure of derivatives similar to N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide has been studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide detailed information on the molecular geometry, hydrogen bonding patterns, and the electronic environment of the molecules. For instance, the molecular structures of specific derivatives synthesized via Schiff bases reduction route were reported, revealing significant insights into their intermolecular interactions (Ajibade & Andrew, 2021).

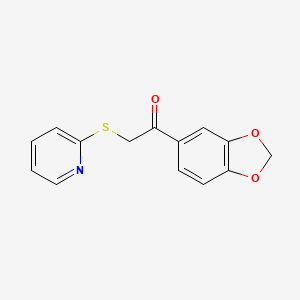

Chemical Reactions and Properties

Chemical reactions involving N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide and its derivatives can be complex, depending on the substituents and reaction conditions. Studies have documented reactions such as the 1,4-N-->O migration of a disubstituted phenyl ring, highlighting the novel chemical behavior of these compounds under specific conditions (Patil et al., 2006).

Physical Properties Analysis

The physical properties of N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various applications. Crystallographic studies provide valuable data on the packing, hydrogen bonding, and overall stability of these compounds in the solid state, aiding in the prediction of their physical behavior (Jebas et al., 2013).

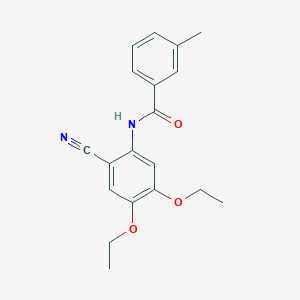

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for potential applications in medicinal chemistry and materials science. Research on the antimicrobial activity of certain derivatives demonstrated their potential as bioactive compounds, offering insights into their chemical behavior in biological systems (Sharma et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Neuroprotective Applications

N-acetylcysteine (NAC), a derivative with similar acetyl and amino functional groups, demonstrates significant potential in psychiatry, particularly for disorders like addiction, schizophrenia, and bipolar disorder. Its mechanisms suggest benefits beyond its antioxidant properties, influencing glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Environmental Impacts and Biodegradation

Research on acetamide, formamide, and their derivatives, including those with acetyl and methylamino functionalities, details their commercial importance and environmental consequences. The updated toxicological data provide insights into the biological effects and environmental toxicology of these compounds, indicating their widespread environmental persistence (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Remediation

A study on acetaminophen degradation highlights the effectiveness of advanced oxidation processes (AOPs) in treating contaminants with similar structural motifs, leading to various by-products and implications for environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Implications

The search for novel synthetic opioids, focusing on N-substituted benzamides and acetamides, reviews the chemistry and pharmacology of these compounds. Their development and emergence as substances of abuse underscore the importance of understanding their pharmacological and toxicological profiles (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Molecular Mechanisms and Functional Implications

The modulation of glutamate receptors by compounds with acetyl and amino functionalities elucidates their potential therapeutic implications, particularly in neurological disorders. This highlights the broad spectrum of applications for these chemical structures in enhancing neurotransmission and mitigating neurotoxicity (Wroblewski & Danysz, 1989).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-6-15(3,4)14(19)16-12-7-9-13(10-8-12)17(5)11(2)18/h7-10H,6H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXKSZBJITUJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)